

Application of O-1269 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest

Compound Name: O-1269

Cat. No.: B3062611

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Introduction

O-1269 is a synthetic diarylpyrazole derivative that acts as a potent agonist at cannabinoid receptors, exhibiting activity at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its engagement with the endocannabinoid system, a key regulator of numerous physiological processes in the central nervous system (CNS), makes it a valuable tool for neuroscience research. **O-1269**'s cannabimimetic effects, including sedation and analgesia, underscore its potential for investigating the therapeutic and physiological roles of cannabinoid receptor activation. This document provides detailed application notes and experimental protocols for the use of **O-1269** in neuroscience research.

Physicochemical Properties and Receptor Binding Affinity

O-1269 is a diarylpyrazole derivative related to other well-known cannabinoid receptor modulators. While specific quantitative data for **O-1269**'s binding affinity (K_i) and functional activity (EC_{50}/IC_{50}) are not readily available in the public domain, related diarylpyrazole compounds exhibit high affinity for cannabinoid receptors. For instance, other diarylpyrazoles have been shown to bind to the human CB1 receptor with K_i values in the low nanomolar range and act as inverse agonists in cAMP assays with EC_{50} values also around the low nanomolar range^[1]. It is crucial for researchers to perform their own binding and functional assays to

precisely determine the pharmacological profile of **O-1269** in their specific experimental systems.

Data Presentation

To facilitate comparative analysis, researchers should aim to generate and present data in a structured format. The following tables provide templates for organizing key quantitative data for **O-1269**.

Table 1: Receptor Binding Affinity of **O-1269**

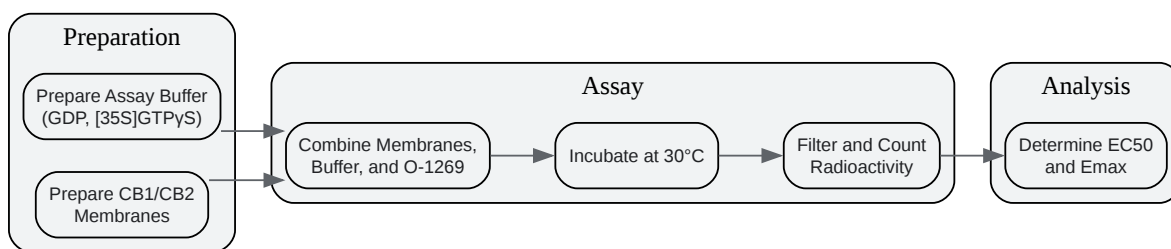
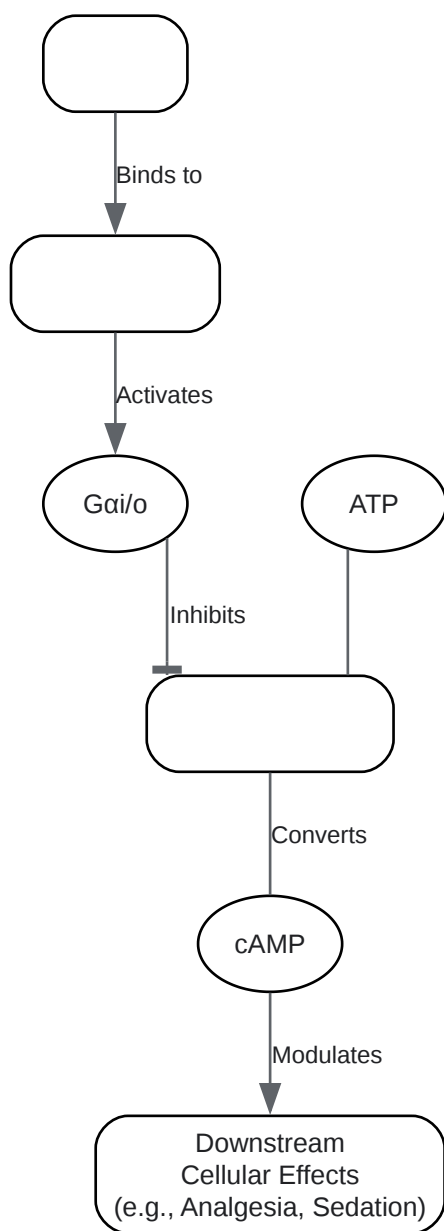
Receptor	Radioligand	Ki (nM)	Cell Line/Tissue	Reference
Human CB1	[3H]CP55,940	Data to be determined	HEK293/CHO cells	Internal/Published Data
Human CB2	[3H]CP55,940	Data to be determined	HEK293/CHO cells	Internal/Published Data
Rat CB1	[3H]CP55,940	Data to be determined	Brain tissue	Internal/Published Data
Rat CB2	[3H]CP55,940	Data to be determined	Spleen tissue	Internal/Published Data

Table 2: Functional Activity of **O-1269**

Assay	Receptor	EC50/IC50 (nM)	E _{max} (% of control)	Cell Line	Reference
[35S]GTPγS Binding	Human CB1	Data to be determined	Data to be determined	HEK293/CHO cells	Internal/Published Data
[35S]GTPγS Binding	Human CB2	Data to be determined	Data to be determined	HEK293/CHO cells	Internal/Published Data
cAMP Accumulation	Human CB1	Data to be determined	Data to be determined	HEK293/CHO cells	Internal/Published Data
cAMP Accumulation	Human CB2	Data to be determined	Data to be determined	HEK293/CHO cells	Internal/Published Data

Signaling Pathways

O-1269, as a cannabinoid receptor agonist, is expected to modulate intracellular signaling cascades primarily through G-protein-coupled receptors (GPCRs). The CB1 receptor, to which **O-1269** binds, predominantly couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.



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References

- 1. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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